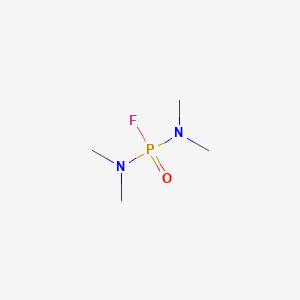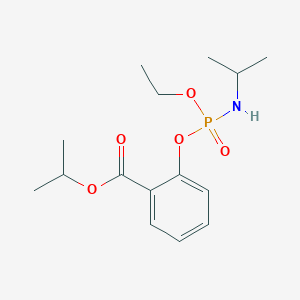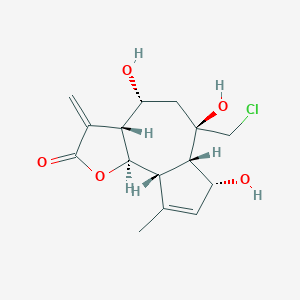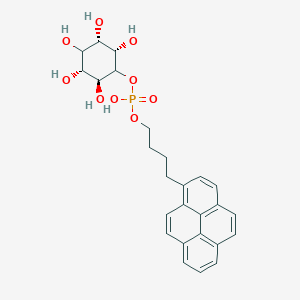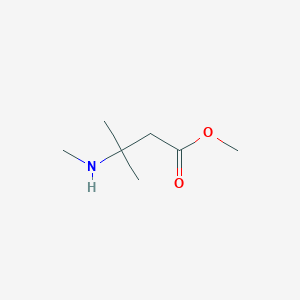
Methyl 3-methyl-3-(methylamino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the synthesis of methyl 3-amino-4-carbomyl-2-cyano-2-butenoate, a dimer of methyl cyanoacetate and cyanoacetamide, is described, which involves ammonolysis with dimethylamine . Another synthesis approach is reported for Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate from L-aspartic acid, involving selective methylation, Boc-protection, acylation, reduction, and oxidation steps .
Molecular Structure Analysis
The molecular structure and conformation of 3-methyl-2-butanone, a ketone with a similar backbone to the compound of interest, have been investigated using gas electron diffraction, ab initio calculations, and vibrational spectroscopy . These methods could be applied to determine the structure of Methyl 3-methyl-3-(methylamino)butanoate.
Chemical Reactions Analysis
The reaction kinetics and products of related compounds have been studied. For example, the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol has been measured, identifying various products and yields, and discussing potential reaction mechanisms . The autoignition chemistry of methyl butanoate, a biodiesel surrogate, has been analyzed, revealing the significance of various reaction pathways at high temperatures . These studies can provide a basis for understanding the reactivity of Methyl 3-methyl-3-(methylamino)butanoate under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored. For instance, the solubility behavior of amphoteric copolymers of carboxybetaine and sulfobetaine monomers has been studied, which is influenced by copolymer composition, pH, and electrolyte concentration . The thermal decomposition of methyl butanoate has been examined, providing insights into the breakdown kinetic mechanism and formation of small compounds10. These findings can help predict the behavior of Methyl 3-methyl-3-(methylamino)butanoate in various environments.
Relevant Case Studies
Case studies involving the reactions of methyl 3-oxobutanoate with arylhydrazines have been reported, leading to both cyclic and acyclic products, which are characterized by their molecular electronic structures and linked by hydrogen bonds . The spectral characteristics of methyl dichloropropanoates and butanoates have been studied, providing information on the influence of chlorine substitution patterns on spectral features . These case studies can offer valuable information for the analysis of Methyl 3-methyl-3-(methylamino)butanoate when subjected to similar reactions or spectral analysis.
Aplicaciones Científicas De Investigación
Food Safety and Quality
- Detection of Staphylococcus aureus in Pork : 3-Methyl-butanoic acid, a compound related to Methyl 3-methyl-3-(methylamino)butanoate, has been identified as a specific volatile biomarker for the presence of Staphylococcus aureus in pork. This finding could be utilized in the meat industry for rapid and specific detection of S. aureus, ensuring food safety and quality (Hu et al., 2020).
Biofuel Production
- Engineering E. coli for Biofuel : Research has successfully engineered Escherichia coli strains to produce 3-methyl-1-butanol, a potential biofuel, from glucose. This highlights the feasibility of using microbial systems for biofuel production, presenting an eco-friendly alternative to fossil fuels (Connor & Liao, 2008).
Chemical Synthesis and Industrial Applications
- Synthesis of 4-(Methylamino)butanoic Acid : A study detailed the synthesis of 4-(methylamino)butanoic acid, demonstrating an optimized reaction pathway that could be relevant for industrial applications, including pharmaceuticals and chemicals (Peng, 2010).
- Copper Corrosion Inhibition : A novel inhibitor compound, Methyl 3-((2-mercaptophenyl)imino)butanoate, was synthesized for copper protection. This application is crucial in preventing copper corrosion in industrial systems, extending the lifespan of copper-based components (Tansuğ et al., 2014).
Analytical and Structural Characterization
- Characterization of Synthetic Cannabinoids : The analytical and structural characterization of Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate, a synthetic cannabinoid, was performed using various chromatographic and spectroscopic techniques. This comprehensive study provides valuable data for forensic and clinical analyses of novel psychoactive substances (Dybowski et al., 2021).
Safety And Hazards
Specific safety and hazard information for “Methyl 3-methyl-3-(methylamino)butanoate” is not available in the retrieved papers. However, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar compounds4. Use of personal protective equipment and ensuring adequate ventilation is recommended4.
Direcciones Futuras
“Methyl 3-methyl-3-(methylamino)butanoate” is a chemical compound utilized in scientific research1. Its diverse applications range from pharmaceutical synthesis to studying complex organic reactions1. Therefore, future directions could include further exploration of its potential applications in these areas.
Propiedades
IUPAC Name |
methyl 3-methyl-3-(methylamino)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2,8-3)5-6(9)10-4/h8H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRXMQJBFXQBGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OC)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-3-(methylamino)butanoate | |
CAS RN |
89855-40-3 |
Source


|
| Record name | methyl 3-methyl-3-(methylamino)butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

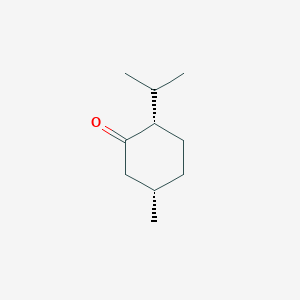
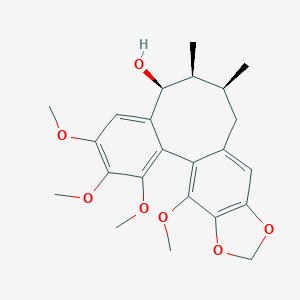
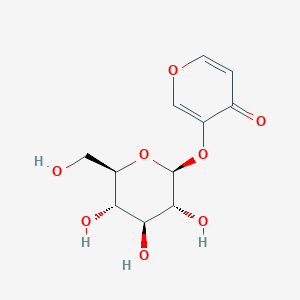
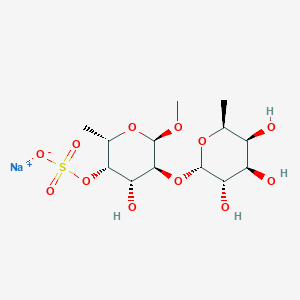

![3-Ethoxy-4-[2-(4-hydroxyphenyl)ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B150134.png)
![2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide](/img/structure/B150140.png)
